molecular formula C9H5BrF2N2O2 B3011353 6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2451256-52-1

6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B3011353
CAS No.: 2451256-52-1
M. Wt: 291.052
InChI Key: VAVRJLAZXJECEY-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrF2N2O2 and its molecular weight is 291.052. The purity is usually 95%.
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Biological Activity

6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory effects, anticancer activity, and structure-activity relationships (SARs).

  • Chemical Formula : C₉H₅BrF₂N₂O₂
  • Molecular Weight : 291.049 g/mol
  • Melting Point : 226–228 °C
  • CAS Number : 2451256-52-1

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives. In particular, compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
6-Bromo derivative19.45 ± 0.0723.8 ± 0.20
Celecoxib (control)0.04 ± 0.010.04 ± 0.01

The above table illustrates that while the compound shows a moderate inhibition of COX enzymes compared to the standard drug celecoxib, it still holds promise for further development as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. For example, compounds related to this compound have demonstrated potent inhibitory effects on various cancer cell lines.

Cell LineIC50 (μM)Reference CompoundReference IC50 (μM)
MDA-MB-231 (TNBC)0.1265-Fluorouracil17.02
MCF-727.13Staurosporine-

In studies involving breast cancer cell lines such as MDA-MB-231 and MCF-7, the compound showed a notable ability to inhibit proliferation, suggesting a potential role in cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at specific positions on the imidazo ring can enhance efficacy and selectivity.

Key Findings:

  • Substituent Effects : The presence of electron-withdrawing groups at specific positions increases potency against COX enzymes and enhances anticancer activity.
  • Fluorine Substitution : The difluoromethyl group significantly influences both solubility and interaction with biological targets.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Inflammation Models : A study using carrageenan-induced paw edema in rats showed that derivatives exhibited anti-inflammatory effects comparable to indomethacin, with ED50 values indicating strong efficacy .
  • Cancer Metastasis Inhibition : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with related compounds resulted in significant inhibition of lung metastasis compared to known inhibitors .

Properties

IUPAC Name

6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2N2O2/c10-4-1-2-5-13-6(8(11)12)7(9(15)16)14(5)3-4/h1-3,8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVRJLAZXJECEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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